![molecular formula C15H11ClN2O B6423970 2-{[1,1'-biphenyl]-4-yl}-5-(chloromethyl)-1,3,4-oxadiazole CAS No. 754214-37-4](/img/structure/B6423970.png)

2-{[1,1'-biphenyl]-4-yl}-5-(chloromethyl)-1,3,4-oxadiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

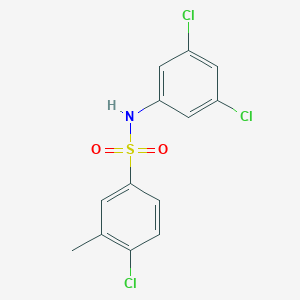

The compound “2-{[1,1’-biphenyl]-4-yl}-5-(chloromethyl)-1,3,4-oxadiazole” is a complex organic molecule. It contains a biphenyl group (two connected benzene rings), an oxadiazole ring (a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom), and a chloromethyl group (a carbon atom bonded to a chlorine atom and two hydrogen atoms) .

Synthesis Analysis

The synthesis of such compounds often involves chloromethylation, a chemical reaction that introduces a chloromethyl group into a molecule . The Blanc chloromethylation is a common method, which involves the reaction of aromatic rings with formaldehyde and hydrogen chloride, catalyzed by a Lewis acid such as zinc chloride . Another efficient and convenient method uses a mixture of chlorosulfonic acid and dimethoxymethane in dichloromethane, catalyzed by zinc iodide .Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. The biphenyl group consists of two benzene rings connected by a single bond. The oxadiazole ring is attached to the 4-position of one of the benzene rings. The chloromethyl group is attached to the 5-position of the oxadiazole ring .Chemical Reactions Analysis

The compound, due to the presence of the chloromethyl group, can undergo various reactions. For instance, it can participate in further chloromethylation reactions . The oxadiazole ring can also undergo reactions typical for heterocyclic compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors such as density, color, hardness, melting and boiling points, and electrical conductivity would be determined by the nature and arrangement of the atoms in the molecule .Applications De Recherche Scientifique

Chloromethylation of Aromatic Compounds

This compound can be used in the chloromethylation of aromatic compounds . Chloromethyl substituted aromatic compounds are promising key intermediates because of their easy transformation to a variety of fine or special chemicals, polymers, and pharmaceuticals .

Catalyst in Chemical Reactions

The compound can act as a catalyst in chemical reactions . For instance, it can be used in the chloromethylation of aromatic hydrocarbons with dimethoxymethane and chlorosulfonic acid .

Synthesis of Fine or Special Chemicals

As a chloromethyl substituted aromatic compound, it can be easily transformed into a variety of fine or special chemicals . This makes it a valuable intermediate in the synthesis of these chemicals.

Synthesis of Polymers

The compound can also be used in the synthesis of polymers . The chloromethyl group allows for further functionalization, making it a useful building block in polymer synthesis.

Pharmaceutical Applications

The compound can be used in the synthesis of pharmaceuticals . The chloromethyl group can be easily transformed into other functional groups, making it a versatile intermediate in pharmaceutical synthesis.

Environmental Risk Assessment

The compound can be used in environmental risk assessments . It can be used to assess the environmental impact of various substances, helping to ensure their safe and sustainable use.

Mécanisme D'action

Target of Action

Chloromethyl derivatives, such as this compound, are often used as key intermediates in the synthesis of various pharmaceuticals and polymers .

Mode of Action

It’s known that chloromethylation of aromatic compounds, a process involved in the synthesis of this compound, is catalyzed by zinc iodide . This reaction affords the corresponding chloromethyl derivatives in good to excellent yields .

Pharmacokinetics

The compound’s molecular weight (251151) and density (1195 g/cm³) suggest that it may have certain bioavailability characteristics .

Result of Action

As a chloromethyl derivative, it may have potential applications in the synthesis of various pharmaceuticals and polymers .

Safety and Hazards

Propriétés

IUPAC Name |

2-(chloromethyl)-5-(4-phenylphenyl)-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN2O/c16-10-14-17-18-15(19-14)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-9H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUCJCPARMDMYLZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NN=C(O3)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[1,1'-Biphenyl]-4-yl}-5-(chloromethyl)-1,3,4-oxadiazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-[(3-fluorophenyl)[(pyridin-2-yl)amino]methyl]quinolin-8-ol](/img/structure/B6423889.png)

![N-[4-(5-ethyl-2-methoxybenzenesulfonamido)phenyl]acetamide](/img/structure/B6423891.png)

![3-methyl-7-[(3-methylphenyl)methyl]-8-[(2-oxo-2-phenylethyl)sulfanyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6423893.png)

![2-({3-methyl-7-[(4-methylphenyl)methyl]-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}sulfanyl)acetamide](/img/structure/B6423908.png)

![N-[4-(6,8-dichloro-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B6423913.png)

![1-[3-(quinolin-8-ylsulfanyl)propyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B6423918.png)

![3-methyl-7-[(4-methylphenyl)methyl]-8-[(2-oxo-2-phenylethyl)sulfanyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6423926.png)

![7-(diethylamino)-3-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one](/img/structure/B6423938.png)

![3-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}-6-methoxy-2H-chromen-2-one](/img/structure/B6423948.png)

![3-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}-8-methoxy-2H-chromen-2-one](/img/structure/B6423951.png)

![3-[(1-methyl-1H-1,2,4-triazol-5-yl)methoxy]pyridine](/img/structure/B6423961.png)